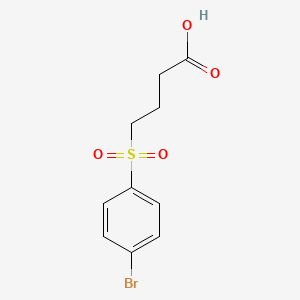

4-(4-Bromobenzenesulfonyl)butanoic acid

Description

Properties

IUPAC Name |

4-(4-bromophenyl)sulfonylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4S/c11-8-3-5-9(6-4-8)16(14,15)7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYDVIQFLBLHLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that sulfonyl compounds often interact with various enzymes and receptors in the body.

Mode of Action

For instance, they can act as inhibitors, blocking the active site of an enzyme or receptor, or they can bind to a target and modify its function.

Biochemical Pathways

Sulfonyl compounds are often involved in a wide range of biochemical processes, including signal transduction, enzyme catalysis, and protein-protein interactions.

Pharmacokinetics

These properties can be influenced by various factors, including the compound’s chemical structure, its interactions with biological molecules, and the physiological conditions of the body.

Result of Action

The effects of a compound at the molecular and cellular level are typically a result of its interactions with its targets and its influence on biochemical pathways.

Action Environment

The action, efficacy, and stability of 4-(4-Bromobenzenesulfonyl)butanoic acid can be influenced by various environmental factors. These can include the physiological conditions of the body, such as pH and temperature, as well as the presence of other molecules that can interact with the compound.

Biological Activity

4-(4-Bromobenzenesulfonyl)butanoic acid is a sulfonamide derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, particularly in cancer therapy and as a biochemical probe for studying cellular mechanisms. This article reviews the biological activity of this compound, synthesizing data from various studies, including case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a butanoic acid moiety attached to a 4-bromobenzenesulfonyl group. This unique structure contributes to its biological activity through interactions with various molecular targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antitumor Activity : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation.

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes, contributing to its therapeutic potential in modulating metabolic pathways.

- Cell Signaling Modulation : It influences several signaling pathways, which may play a role in its antitumor effects and other biological activities.

Antitumor Activity

Research has demonstrated that this compound possesses significant antitumor properties. For instance, a study conducted on human cancer cell lines revealed that the compound effectively inhibited cell growth and induced apoptosis through the activation of caspase pathways.

Case Study: Cytotoxicity in Cancer Cells

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction via caspase activation |

| HeLa | 20 | Cell cycle arrest and apoptosis |

These findings suggest that the compound's mechanism involves both direct cytotoxicity and modulation of apoptotic pathways.

Enzyme Inhibition

The compound has been identified as an inhibitor of certain enzymes involved in metabolic processes. For example, it has shown inhibitory activity against histone deacetylases (HDACs), which are crucial for regulating gene expression.

Research Findings on HDAC Inhibition

In vitro assays demonstrated that this compound inhibits HDAC activity, leading to increased acetylation of histones and subsequent changes in gene expression profiles associated with cancer progression.

Cell Signaling Modulation

The compound also impacts various signaling pathways critical for cell survival and proliferation. It has been observed to modulate the PI3K/Akt pathway, which is often dysregulated in cancer.

Mechanistic Insights

- PI3K/Akt Pathway : Inhibition of this pathway by the compound leads to reduced cell survival signals, promoting apoptosis.

- MAPK Pathway : The compound also affects MAPK signaling, which is involved in cellular responses to growth factors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(4-Bromobenzenesulfonyl)butanoic acid (inferred properties) with structurally related compounds from the evidence:

Key Observations:

- Electron Effects : Bromobenzenesulfonyl groups (as in ) increase acidity compared to dimethoxyphenyl derivatives (), which are electron-rich.

- Molecular Weight : Bromine and sulfonyl groups contribute to higher molecular weights (e.g., 356.19 in vs. 222.32 in ).

- Steric and Chiral Effects : Compounds like exhibit stereochemical complexity, impacting biological interactions.

Reactivity and Functional Group Influence

Preparation Methods

Synthesis via Reduction of 4-(4-Bromophenyl)-4-oxobutanoic Acid

One established method for synthesizing 4-(4-bromophenyl)butanoic acid (a close analog) involves the reduction of 4-(4-bromophenyl)-4-oxobutanoic acid using zinc and mercury(II) chloride in acidic aqueous media. The reaction is conducted in toluene at 100°C under reflux for 24 hours with periodic addition of concentrated hydrochloric acid to maintain acidity and reaction progress.

- Reagents: Zinc powder, mercury(II) chloride, concentrated hydrochloric acid, toluene, water

- Conditions: Reflux at 100°C for 24 hours, with acid addition every 6 hours

- Workup: Cooling, filtration, solvent removal, and purification via silica gel chromatography (ethyl acetate:hexane, 1:3)

- Yield: Approximately 91.4%

- Analytical Data: Mass spectrometry confirms molecular ion consistent with C10H11BrO2

This method is notable for its high yield and purity, making it a benchmark for related sulfonyl derivatives.

Esterification and Sulfonylation Routes

For 4-(4-bromobenzenesulfonyl)butanoic acid specifically, synthetic strategies often start from the corresponding acid or ester precursors, such as methyl 4-(4-bromobenzenesulfonyl)butanoate. The esterification of the acid with methanol under acid catalysis (e.g., sulfuric acid or hydrochloric acid) is a key preparative step.

- Reaction: Acid + Methanol → Methyl ester

- Catalysts: Sulfuric acid or hydrochloric acid

- Conditions: Reflux heating to facilitate esterification

- Industrial Scale: Continuous flow processes with automated control of temperature and pressure improve efficiency and product consistency

Subsequent sulfonylation steps can be performed to introduce the sulfonyl group onto the aromatic ring, typically via reaction with sulfonyl chlorides under controlled conditions.

Bromination and Sulfonylation from Butyric Acid Derivatives

A patented method for producing bromo butyric acid derivatives involves ring-opening reactions of butyrolactone followed by bromination steps. This approach can be adapted to synthesize brominated sulfonylated butanoic acids by:

- Starting with butyrolactone or related cyclic precursors

- Performing ring-opening with nucleophiles under acidic or basic conditions

- Introducing bromine via electrophilic substitution or halogenation reagents

- Sulfonylation of the aromatic ring with sulfonyl chlorides or related reagents

This method emphasizes high purity and scalable manufacturing, suitable for industrial production.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The reduction method using zinc and mercury(II) chloride is classical and provides a robust route to 4-(4-bromophenyl)butanoic acid, which is structurally related and can be further functionalized to the sulfonyl derivative.

Esterification under acid catalysis is a standard preparative step in sulfonylated butanoic acid derivatives, facilitating purification and further chemical transformations.

Patented industrial processes emphasize the importance of purity, scalability, and environmental considerations, employing ring-opening and bromination reactions with precise control over reaction parameters.

Purification techniques such as silica gel chromatography and recrystallization are critical to achieving high purity suitable for research and industrial applications.

Q & A

Q. What are the recommended synthetic routes for 4-(4-Bromobenzenesulfonyl)butanoic acid, and how can purity be optimized?

Methodological Answer:

- Sulfonylation Strategy : Begin with 4-bromobenzenesulfonyl chloride as the sulfonating agent. React it with butanoic acid derivatives (e.g., 4-aminobutanoic acid) under alkaline conditions (pH 8–9) in anhydrous dichloromethane. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

- Purification : Recrystallize the crude product using ethanol/water (1:1 v/v) to achieve >97% purity. Melting point validation (67–69°C) ensures crystallinity .

- Troubleshooting : If side products (e.g., disulfonylated derivatives) form, adjust stoichiometry to favor a 1:1 molar ratio of sulfonyl chloride to the nucleophile .

Q. How should researchers characterize the structure of this compound?

Methodological Answer:

Q. What safety precautions are critical when handling sulfonyl-containing compounds like this compound?

Methodological Answer:

- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of fine particulates .

- Spill Management : Neutralize acidic spills with sodium bicarbonate, then adsorb using vermiculite. Avoid water jets to prevent aerosolization .

- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent exothermic decomposition .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to model the sulfonyl group’s electrophilicity. Compare LUMO energies of the sulfonyl moiety with nucleophiles (e.g., amines) to predict reaction rates .

- Transition State Analysis : Identify steric hindrance at the sulfonyl group using molecular dynamics simulations (e.g., GROMACS). Adjust solvent polarity (e.g., DMF vs. THF) to optimize activation energy .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

Methodological Answer:

- Meta-Analysis : Aggregate data from PubChem and NIST to compare IC values across studies. Normalize results by cell line (e.g., HEK293 vs. HeLa) and assay type (e.g., MTT vs. ATP-lite) .

- Confounding Factors : Control for impurities (e.g., residual solvents quantified via GC-MS) and stereochemical variations (HPLC chiral column validation) .

Q. How can reaction conditions be optimized for coupling this compound with peptide backbones?

Methodological Answer:

- Activation : Use HATU/DIPEA in DMF to activate the carboxylic acid group. Monitor coupling efficiency via -NMR (if fluorinated peptides are targeted) .

- Solvent Effects : Compare yields in polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF). Higher dielectric constants improve carboxylate anion stability, enhancing coupling rates .

- Scale-Up Challenges : Address solubility issues by adding co-solvents (e.g., 10% acetonitrile) and optimize stirring rates to maintain homogeneity .

Q. What analytical techniques differentiate this compound from its structural isomers?

Methodological Answer:

- LC-MS/MS : Use a C18 column (0.1% formic acid in water/acetonitrile gradient) to separate isomers. Confirm via unique fragmentation patterns (e.g., m/z 243 [M-Br] for the target vs. m/z 227 for non-sulfonyl analogs) .

- X-Ray Crystallography : Resolve crystal structures to confirm sulfonyl group orientation and hydrogen-bonding networks (e.g., PDB deposition codes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.